molecular formula C13H12O6 B14191463 (4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate CAS No. 880877-63-4

(4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate

Cat. No.: B14191463
CAS No.: 880877-63-4
M. Wt: 264.23 g/mol
InChI Key: ZHNOHLMQDYUPQU-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydroxyl groups attached to phenyl rings, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate typically involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trihydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)-(2,4-dihydroxyphenyl)methanone
  • (4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
  • (4-Hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate

Uniqueness

This compound stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

880877-63-4

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone;hydrate

InChI

InChI=1S/C13H10O5.H2O/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17;/h1-6,14-17H;1H2

InChI Key

ZHNOHLMQDYUPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O.O

Origin of Product

United States

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